

# GSK343: A Technical Guide to a Selective EZH2 Inhibitor

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## Compound of Interest

Compound Name: GSK343

Cat. No.: B607833

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**GSK343** is a potent and highly selective small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2][3] As a competitive inhibitor of S-adenosyl-L-methionine (SAM), the universal methyl donor, **GSK343** effectively blocks the methyltransferase activity of EZH2, leading to a reduction in histone H3 lysine 27 trimethylation (H3K27me3).[4][5][6] This epigenetic modification is a hallmark of gene silencing, and its dysregulation is implicated in the pathogenesis of various cancers.[4][7] This technical guide provides a comprehensive overview of the core characteristics, properties, and experimental applications of **GSK343** for researchers, scientists, and drug development professionals.

## Core Properties and Mechanism of Action

**GSK343** is a cell-permeable compound that has demonstrated robust activity in both biochemical and cellular assays.[3][8] Its primary mechanism of action is the competitive inhibition of the SAM binding site on EZH2, thereby preventing the transfer of a methyl group to its histone substrate.[5][6] This leads to a global decrease in H3K27me3 levels, resulting in the derepression of PRC2 target genes.[4][9]

### Key Features:

- **High Potency:** **GSK343** exhibits a low nanomolar half-maximal inhibitory concentration (IC50) in cell-free assays.[1][2]

- **High Selectivity:** It displays significant selectivity for EZH2 over its homolog EZH1 and a wide range of other histone methyltransferases.[\[1\]](#)[\[3\]](#)
- **Cellular Activity:** The compound effectively reduces H3K27me3 levels in various cancer cell lines.[\[1\]](#)[\[3\]](#)
- **Biological Effects:** Inhibition of EZH2 by **GSK343** has been shown to induce apoptosis, autophagy, and cell cycle arrest, and to suppress cell proliferation, migration, and invasion in numerous cancer models.[\[1\]](#)[\[4\]](#)[\[5\]](#)[\[10\]](#)

## Quantitative Data Summary

The following tables summarize the key quantitative data for **GSK343** across different experimental settings.

Parameter	Value	Assay Type	Reference
EZH2 IC50	4 nM	Cell-free	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
EZH1 IC50	240 nM	Cell-free	<a href="#">[1]</a> <a href="#">[8]</a>
EZH2 Kiapp	1.2 ± 0.2 nM	-	<a href="#">[2]</a>

Table 1: Biochemical Potency and Selectivity of **GSK343**.

Cell Line	Cancer Type	Parameter	Value	Reference
HCC1806	Breast Cancer	H3K27me3 Inhibition IC50	174 nM	<a href="#">[1]</a> <a href="#">[8]</a>
LNCaP	Prostate Cancer	Growth Inhibition IC50	2.9 $\mu$ M	<a href="#">[1]</a> <a href="#">[2]</a>
HeLa	Cervical Cancer	Growth Inhibition IC50	13 $\mu$ M	<a href="#">[2]</a>
SiHa	Cervical Cancer	Growth Inhibition IC50	15 $\mu$ M	<a href="#">[2]</a>
U87	Glioblastoma	IC50 (24h)	4.06 $\mu$ M	<a href="#">[11]</a>
U87	Glioblastoma	IC50 (48h)	4.68 $\mu$ M	<a href="#">[11]</a>

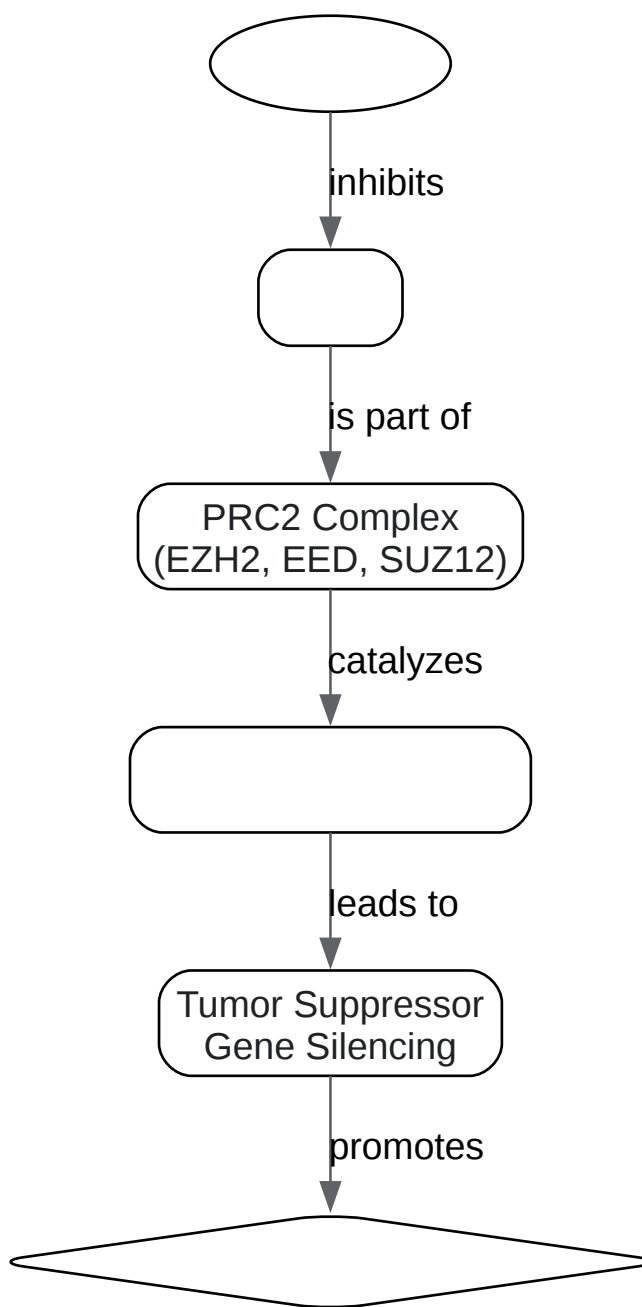
Table 2: Cellular Activity of **GSK343** in Various Cancer Cell Lines.

## Signaling Pathways Modulated by GSK343

**GSK343** has been shown to impact several critical signaling pathways involved in cancer progression.

### EZH2-Mediated Gene Silencing

The primary signaling pathway affected by **GSK343** is the EZH2-mediated epigenetic silencing of gene expression. By inhibiting EZH2, **GSK343** leads to the reactivation of tumor suppressor genes.

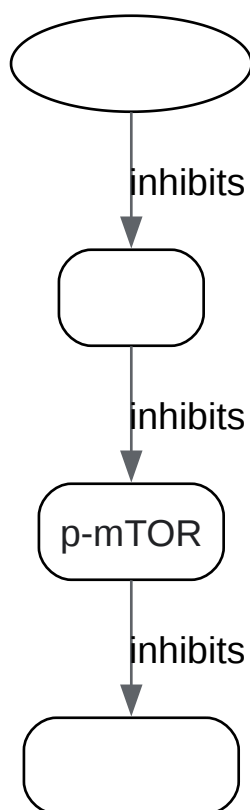


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Caption: **GSK343** inhibits EZH2, preventing H3K27me3 and gene silencing.

## AKT/mTOR Signaling Pathway

**GSK343** has been demonstrated to induce autophagy in pancreatic cancer cells by downregulating the AKT/mTOR signaling pathway.[5] Inhibition of this pathway leads to the activation of autophagy.

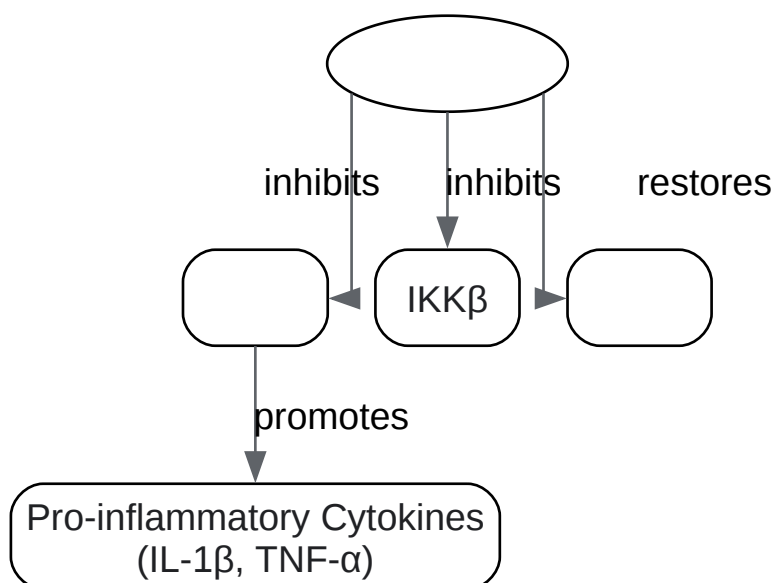


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Caption: **GSK343** inhibits the AKT/mTOR pathway, leading to autophagy.

## NF-κB Signaling Pathway

In glioblastoma cells, **GSK343** has been shown to reduce the expression of NF-κB and pro-inflammatory cytokines, suggesting an immunomodulatory role.<sup>[10]</sup>



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Caption: **GSK343** modulates the NF-κB signaling pathway in glioblastoma.

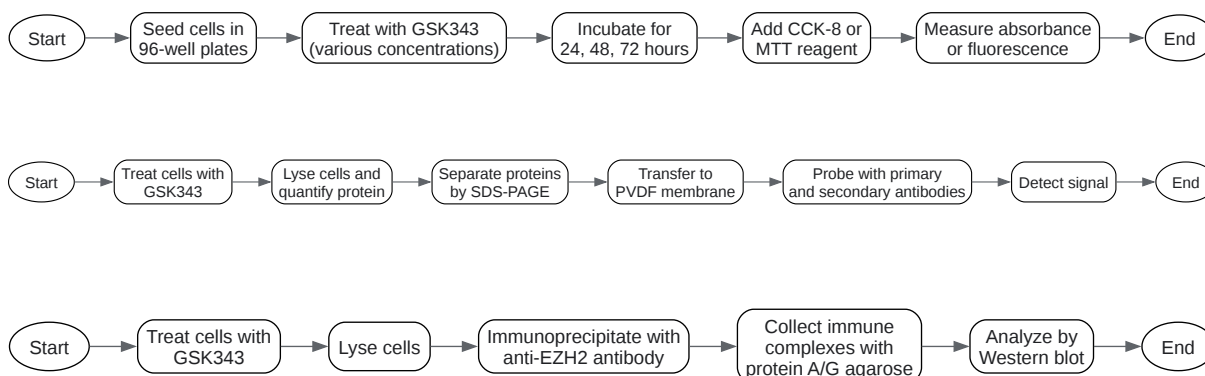
## Experimental Protocols

Detailed methodologies are crucial for the reproducible application of **GSK343** in research.

## Cell Viability and Proliferation Assays

Objective: To assess the effect of **GSK343** on cell growth and viability.

Workflow:



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